An In-depth Technical Guide to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine: Structure, Properties, and Applications
An In-depth Technical Guide to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides validated protocols for its characterization, and explores its potential applications, particularly in drug discovery. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for professionals engaged in the synthesis, analysis, and application of novel organoboron compounds.
Introduction
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine belongs to a class of compounds that merge the structural features of a quinoline ring system with a boronic acid pinacol ester. This unique combination imparts valuable chemical properties that are highly sought after in modern synthetic and medicinal chemistry.
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties.[1] Its aromatic, bicyclic nature allows for diverse functionalization, enabling the fine-tuning of pharmacological profiles. The nitrogen atom within the ring can act as a hydrogen bond acceptor and influences the molecule's electronic properties.
The boronic acid pinacol ester group is a versatile functional group, most renowned for its role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forming carbon-carbon bonds.[2] Beyond its synthetic utility, the boronic acid moiety is a key pharmacophore in the design of enzyme inhibitors.[2][3] The electron-deficient boron atom can form reversible covalent bonds with active site residues in enzymes, such as serine proteases, leading to potent and selective inhibition.[3] Boron's unique ability to form stable, electron-deficient bonds and participate in hydrogen bonding enhances its interaction with biological targets.[3]
The convergence of these two moieties in 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine creates a valuable building block for the synthesis of complex molecules and a potential lead compound for the development of novel therapeutics.[4]
Physicochemical and Structural Properties
Table 1: Physicochemical Properties of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine and Related Analogues
| Property | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine | Quinoline-3-boronic acid pinacol ester | Quinoline-6-boronic acid pinacol ester |
| CAS Number | 2230902-34-6[5] | 171364-85-5[6][7] | 406463-06-7[8] |
| Molecular Formula | C₁₅H₁₉BN₂O₂ | C₁₅H₁₈BNO₂[9] | C₁₅H₁₈BNO₂ |
| Molecular Weight | 269.14 g/mol | 255.12 g/mol [10] | 255.12 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white solid[10] | White to almost white powder/crystal[8] |
| Melting Point | Not available | 56-60 °C[6][9] or 132-136 °C[10] | 67.0 to 71.0 °C[8] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethanol) (predicted)[9] | Soluble in organic solvents like dichloromethane[9][10] | Not specified |
| Purity | Typically >95% from commercial suppliers | >98%[6] | >98.0% (GC)[8] |
Note: Data for the title compound is limited. Properties of related isomers are provided for context. Discrepancies in reported melting points for analogues may arise from different experimental conditions or polymorphic forms.
Structural Elucidation: A Methodological Guide
Determining the precise three-dimensional arrangement of atoms is crucial for understanding a molecule's function. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for this purpose, providing unambiguous data on bond lengths, bond angles, and crystal packing.[11][12][13]
Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure via SC-XRD is a systematic workflow. The primary goal is to obtain a high-quality, single crystal, irradiate it with X-rays, and analyze the resulting diffraction pattern to build a model of the atomic arrangement.[12][14]
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Detailed Protocol for SC-XRD Analysis
-
Crystal Growth (Causality): The cornerstone of a successful SC-XRD experiment is a high-quality single crystal. For a molecule like 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine, slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) is a common starting point. The choice of solvents is critical: a good solvent is needed to fully dissolve the compound, and a poor solvent (the "anti-solvent") is introduced to slowly reduce solubility, promoting the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous powder.
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in size, free of visible defects) is carefully mounted on a goniometer head.[15] The crystal is then placed within the SC-XRD instrument and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument bombards the crystal with monochromatic X-rays from various orientations, and a detector records the positions and intensities of the diffracted beams.[15]
-
Structure Solution and Refinement: The collected data, a series of diffraction spots, are processed computationally.[12]
-
Unit Cell Determination: The positions of the spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.
-
Structure Solution: The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.
-
Refinement: This initial model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The final output is a Crystallographic Information File (CIF), a standard format for reporting crystal structure data.
-
While a specific CIF for the title compound is not publicly available, analysis of similar structures, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, provides insight into the expected molecular geometry and packing.[16]
Spectroscopic and Analytical Characterization
A suite of spectroscopic techniques is required to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for elucidating the molecular structure in solution.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. Expected signals would include aromatic protons on the quinoline ring, the amine (-NH₂) protons, and the characteristic singlet for the twelve equivalent methyl protons on the pinacol group.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule.
-
¹¹B NMR: Specific for the boron atom, this would confirm the presence and electronic environment of the boronic ester.
Mass Spectrometry (MS)
MS provides the exact mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for this type of compound.[17] The analysis would aim to detect the molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching for the amine group (~3300-3500 cm⁻¹).
-
C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹).
-
C=C and C=N stretching in the aromatic quinoline ring (~1500-1600 cm⁻¹).
-
Strong B-O stretching for the boronic ester group (~1300-1400 cm⁻¹).
Potential Applications in Drug Development and Chemical Synthesis
The bifunctional nature of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine makes it a highly valuable molecule for drug discovery and organic synthesis.
Medicinal Chemistry
-
Scaffold for Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors used in oncology.[4] The amine group at the 3-position and the boronic ester at the 6-position provide two distinct points for diversification, allowing for the creation of libraries of compounds to screen against various kinase targets.
-
Enzyme Inhibition: The boronic acid moiety can be unmasked from the pinacol ester under physiological conditions and act as a warhead for inhibiting enzymes, particularly serine proteases.[2] This makes the compound a potential precursor for drugs targeting enzymes involved in cancer or viral replication.
-
Bio-sensing: Organoboron compounds are increasingly used in the development of fluorescent sensors.[18][19] The quinoline moiety itself can be fluorescent, and its photophysical properties may be modulated upon binding of the boronic acid to biologically relevant diols, such as carbohydrates.[2]
Synthetic Chemistry
-
Suzuki-Miyaura Coupling: The primary synthetic application is its use as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] The boronic ester can be coupled with a wide range of aryl or vinyl halides to form new C-C bonds, enabling the construction of complex molecular architectures.
-
Diversification of the Quinoline Core: The presence of the amine group allows for a range of subsequent chemical transformations, such as amide bond formation, alkylation, or diazotization, further expanding the synthetic utility of the molecule.[20][21][22]
Caption: Key application pathways for the title compound.
Conclusion
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine stands as a molecule of considerable potential. Its hybrid structure, containing a biologically active quinoline core and a synthetically versatile boronic ester, positions it as a valuable tool for both medicinal chemists and synthetic chemists. While detailed structural data requires further experimental investigation, the established methodologies outlined in this guide provide a clear path for its complete characterization. The continued exploration of such compounds is expected to yield novel therapeutic agents and advanced materials.
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